(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
Description
Historical Context and Development
The development of this compound emerged from the pioneering research into ferrocene-based chiral ligands during the 1970s and 1980s. This compound represents part of a broader family of ferrocenylphosphine ligands that were systematically developed to address the growing need for highly enantioselective catalysts in asymmetric synthesis. The historical trajectory of this compound's development can be traced through the evolution of organometallic chemistry, particularly the recognition that ferrocene derivatives could serve as exceptionally effective chiral scaffolds for asymmetric catalysis.
The synthesis and application of ferrocenylphosphine ligands gained significant momentum following early discoveries that demonstrated the unique electronic and steric properties of the ferrocene backbone. Research conducted in the 1980s specifically examined modifications of related compounds, indicating that the parent structures were superior to many alternatives for asymmetric hydrogenation of highly functionalized olefins. This historical context reveals how systematic structural modifications led to the development of increasingly sophisticated ligand systems, culminating in compounds like this compound.
The compound's development also reflects the broader evolution of asymmetric catalysis as a field, where researchers recognized the critical importance of achieving precise stereochemical control in chemical transformations. The ferrocene backbone provided an ideal platform for introducing chirality while maintaining the electronic properties necessary for effective catalysis. This historical progression demonstrates how fundamental research in organometallic chemistry directly contributed to practical applications in asymmetric synthesis.
Nomenclature and Abbreviations
The systematic nomenclature of this compound reflects the complex stereochemical relationships inherent in this compound. The full chemical name indicates the absolute configuration at both the phosphorus center and the carbon bearing the dimethylamino group, with the (R) designation referring to the configuration at the carbon center and the (S) designation indicating the planar chirality of the ferrocene unit. This dual stereochemical specification is essential for understanding the compound's catalytic behavior and distinguishing it from its various stereoisomers.
The compound is commonly known in the literature by several abbreviated forms, though the user has requested exclusive use of full names. The molecular formula C₂₆H₂₈FeNP accurately represents the composition, indicating the presence of 26 carbon atoms, 28 hydrogen atoms, one iron atom, one nitrogen atom, and one phosphorus atom. The Chemical Abstracts Service number 55700-44-2 provides a unique identifier for this specific stereoisomer, distinguishing it from related compounds and isomers.
The systematic International Union of Pure and Applied Chemistry name, cyclopenta-1,3-diene;(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethanamine;iron, provides a complete structural description that emphasizes the ferrocene framework and the specific positioning of the phosphine and amine functionalities. This nomenclature system ensures precise identification of the compound across different research contexts and publications.
Significance in Organometallic Chemistry
The significance of this compound in organometallic chemistry extends far beyond its role as a simple ligand, representing a paradigmatic example of how sophisticated molecular design can achieve exceptional catalytic performance. The compound exemplifies the principles of rational ligand design, where specific structural features are carefully incorporated to optimize both electronic and steric interactions with metal centers. The ferrocene backbone provides a rigid, well-defined geometric framework that positions the phosphine and amine donors in precise spatial relationships, enabling highly selective substrate binding and activation.
The unique electronic properties of the ferrocene unit contribute significantly to the compound's effectiveness in catalytic applications. The iron center in ferrocene exhibits distinctive redox behavior and electronic communication with the substituents on the cyclopentadienyl rings, creating an electronic environment that enhances the nucleophilicity of the phosphine donor while maintaining stability under catalytic conditions. This electronic modulation is crucial for achieving the delicate balance between catalyst activity and selectivity that characterizes high-performance asymmetric catalysts.
The structural architecture of this compound also demonstrates the importance of multidentate ligand design in organometallic chemistry. The presence of both phosphine and amine donor atoms creates opportunities for chelating coordination modes that can significantly enhance catalyst stability and selectivity. The specific positioning of these donor groups, combined with the inherent chirality of the ferrocene framework, generates a well-defined chiral environment around coordinated metal centers, enabling precise stereochemical control in catalytic transformations.
Relationship to Nobel Prize-Winning Research in Asymmetric Catalysis
The development and application of this compound is intimately connected to the Nobel Prize-winning research in asymmetric catalysis, particularly the groundbreaking work that established the fundamental principles of enantioselective homogeneous catalysis. While this specific compound was not directly involved in the original Nobel Prize-winning discoveries, it represents a direct intellectual descendant of the research methodologies and conceptual frameworks that were recognized by the Nobel Committee.
The Nobel Prize in Chemistry 2001 was awarded to William Standish Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed reactions, with Knowles specifically recognized for his pioneering research on asymmetric hydrogenation using chiral phosphine ligands. The fundamental principle underlying Knowles' work—that carefully designed chiral ligands could induce high levels of enantioselectivity in catalytic reactions—directly influenced the subsequent development of ferrocene-based chiral ligands, including this compound.
The relationship between this compound and Nobel Prize-winning research extends to the specific structural features that enable effective asymmetric catalysis. Knowles' work with 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane (commonly known as 1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane) established the importance of bidentate phosphine ligands with appropriate steric and electronic properties. The ferrocene-based ligand incorporates these same design principles while introducing additional structural complexity through the ferrocene backbone, potentially offering enhanced selectivity and broader substrate scope.
Research conducted on phosphorus-chiral analogues of ferrocenyl compounds has demonstrated their exceptional efficiency in rhodium-catalyzed asymmetric hydrogenation reactions, achieving enantioselectivities of up to 98.7% for α-(acylamino)cinnamic acid derivatives. These results directly parallel the types of transformations that were central to the Nobel Prize-winning research, demonstrating how the fundamental principles established by Knowles and his colleagues continue to inspire the development of new and improved catalytic systems.
Properties
CAS No. |
55700-44-2 |
|---|---|
Molecular Formula |
C26H28FeNP |
Molecular Weight |
441.3 g/mol |
InChI |
InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H; |
InChI Key |
RCAFPSZHKFOLEE-UHFFFAOYSA-N |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the reaction of ferrocene derivatives with phosphine ligands. One common method includes the reaction of 1,1’-bis(diphenylphosphino)ferrocene with N,N-dimethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine ligand can participate in substitution reactions, often facilitated by transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Transition metal catalysts are often employed in substitution reactions to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, also known as (R)-(S)-PPFA, is a chiral ligand with diverse applications in catalysis, asymmetric synthesis, material science, and pharmaceutical development . It is used in research to enhance the efficiency and selectivity of chemical transformations in organic synthesis and to produce chiral compounds with high enantiomeric purity .
Applications
- Catalysis: (R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is employed as a ligand in various catalytic reactions, improving the efficiency and selectivity of chemical transformations in organic synthesis .
- Asymmetric Synthesis: This compound plays a significant role in asymmetric synthesis, enabling the production of chiral compounds with high enantiomeric purity, which is crucial in pharmaceuticals . Enantioselectivities of up to 95% ee have been reported in diethylzinc-mediated addition to aldehydes when using ferrocene-phosphinamine ligands .
- Material Science: It is used in developing advanced materials, especially in creating conductive polymers and nanocomposites with applications in electronics .
- Pharmaceutical Development: The compound is involved in drug discovery processes, particularly in designing new therapeutic agents that target specific biological pathways .
Mechanism of Action
The mechanism by which ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal centers, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine (LB4): This enantiomer of PPFA exhibits inverted optical activity ([α]²⁰D = +325.6° vs. PPFA’s negative rotation) and a lower melting point (138–138.9°C vs. ~145°C for PPFA derivatives).
Table 1: Physical Properties of PPFA and Enantiomers
| Compound | Melting Point (°C) | [α]²⁰D (CHCl₃) | Molecular Weight (g/mol) |
|---|---|---|---|
| PPFA | 145 | -325.6° | 441.34 |
| LB4 (Enantiomer) | 138–138.9 | +325.6° | 441.34 |
| (R,S)-BPPFA | N/A | N/A | 743.56 (bis-phosphine) |
Bis-Phosphine Derivatives
- (R,S)-BPPFA: This ligand contains two diphenylphosphino groups, enhancing metal coordination and stability. It is widely used in polynuclear metal clusters and asymmetric methoxycarbonylation (up to 95% ee) . Compared to PPFA, BPPFA’s increased steric bulk and electron-rich environment improve enantioselectivity in complex reactions but reduce synthetic accessibility (lower yields) .
- (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine: Substituting one dimethylamino group with a di(3,5-dimethylphenyl)phosphine enhances steric hindrance, achieving 95% ee in asymmetric syntheses. This modification increases molecular weight (611.5 g/mol) and improves catalytic turnover in cross-couplings compared to PPFA .
Table 2: Catalytic Performance in Selected Reactions
| Ligand | Reaction Type | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| PPFA | Suzuki Cross-Coupling | 60–85 | 85% |
| (R,S)-BPPFA | Methoxycarbonylation | 40–60 | 95% |
| LB4 (PPFA Enantiomer) | Asymmetric Elimination | 0 | N/A |
| Sadphos (Non-PPFA) | Pd-Catalyzed Asymmetric Rxn | 70–90 | 90% |
Hybrid P,N-Ferrocenyl Ligands
- Methyl-BoPhoz: This ligand combines a diphenylphosphino group with a methylamino substituent. It exhibits superior activity in asymmetric hydrogenations (e.g., ketone reductions) due to its flexible coordination geometry. However, its synthesis requires costly resolutions, limiting industrial scalability compared to PPFA .
Limitations and Reaction-Specific Performance
While PPFA excels in Suzuki cross-couplings, it fails in Pd-catalyzed asymmetric eliminations, where Sadphos ligands dominate . These results underscore the importance of ligand-reaction compatibility.
Biological Activity
(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, often referred to as (R)-BPPFA, is an organometallic compound featuring a ferrocenyl moiety. Its unique structure imparts significant biological activity, particularly in the fields of medicinal chemistry and bioorganometallic applications. This article reviews the biological activity of (R)-BPPFA, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈FeN₂P
- Molecular Weight : 441.34 g/mol
- CAS Number : 55700-44-2
- Melting Point : 143-144 °C
- Optical Activity : [α]20/D = -350° in chloroform
The compound features a ferrocenyl backbone that enhances its stability and redox properties, making it a candidate for various biological applications.
Anticancer Properties
Research has indicated that ferrocene derivatives, including (R)-BPPFA, exhibit notable anticancer activity. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies demonstrate that (R)-BPPFA can halt the cell cycle in specific phases, leading to increased cell death in tumor cells.
- Reactive Oxygen Species (ROS) Generation : The compound can enhance ROS production within cancer cells, contributing to oxidative stress and subsequent cell death.
- Targeting Specific Pathways : It has been observed that (R)-BPPFA interacts with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
In a study evaluating the anticancer efficacy of ferrocene compounds, (R)-BPPFA demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Antimalarial Activity
The incorporation of ferrocene into drug candidates has been associated with improved antimalarial properties. (R)-BPPFA has shown effectiveness against Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : The compound's mechanism involves disrupting mitochondrial function and inhibiting heme polymerization, which is crucial for malaria parasite survival .
Study 1: Anticancer Efficacy
A recent study assessed the effects of (R)-BPPFA on human colorectal cancer cells (DLD-1 and HT-29). The results indicated:
- Apoptotic Induction : Treatment with (R)-BPPFA led to a significant increase in apoptotic cells compared to control groups.
- Cytotoxicity : The compound exhibited a dose-dependent cytotoxic effect with an IC50 value of approximately 12 µM .
Study 2: Antimalarial Activity
In another investigation focusing on malaria treatment, (R)-BPPFA was tested against resistant strains of P. falciparum:
- Efficacy Metrics : The compound displayed an IC50 value of 7.2 nM against the Pf K1 strain, indicating potent antimalarial activity .
- Comparative Analysis : This activity was significantly higher than many traditional antimalarial agents, suggesting a promising alternative for treatment-resistant cases.
Summary Table of Biological Activities
| Biological Activity | Mechanism | IC50 Value |
|---|---|---|
| Anticancer | Apoptosis induction, ROS generation | ~12 µM |
| Antimalarial | Disruption of mitochondrial function | 7.2 nM |
Q & A
Q. What are the critical synthetic pathways for (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, and how can stereochemical purity be ensured?
The synthesis typically involves multi-step organometallic reactions. For example, chiral resolution of ferrocene derivatives is achieved via enantioselective substitution reactions using chiral auxiliaries. A key step is the introduction of the diphenylphosphino group at the 2-position of the ferrocenyl scaffold, followed by alkylation with a chiral ethylamine precursor. Stereochemical control is maintained using optically pure starting materials and monitored via chiral HPLC or polarimetry (specific rotation: -185° ±10° in CHCl₃) .
Q. Which analytical techniques are most reliable for characterizing this compound's structure and purity?
- 1H/31P-NMR : Essential for confirming the ferrocene backbone, phosphine coordination, and chiral center integrity .
- X-ray crystallography : Resolves absolute configuration, particularly for verifying the (R) and (S) stereodescriptors .
- Elemental analysis : Validates stoichiometry, especially given the compound's air-sensitive nature .
- Chiral HPLC : Ensures enantiomeric excess (≥99.0% ee) and detects trace impurities .
Q. How should this compound be stored to prevent degradation during catalytic studies?
Due to its air-sensitive phosphine moiety and ferrocene backbone, store under inert gas (argon/nitrogen) at 2–8°C in vacuum-sealed containers. Long-term stability (>2 years) is achievable with strict moisture and oxygen exclusion .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in catalytic activity data for asymmetric hydrogenation reactions using this ligand?
Discrepancies often arise from:
- Substrate-ligand electronic mismatch : Adjust the diphenylphosphino group's electron-donating/withdrawing properties via substituent tuning .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance ligand-substrate π-π interactions, while protic solvents may deactivate the catalyst .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR or NMR to identify intermediate species .
Q. How do steric and electronic properties of the ferrocenyl backbone influence enantioselectivity in cross-coupling reactions?
- Steric effects : The planar ferrocene structure reduces steric hindrance, enabling tighter transition-state geometries. Bulky substituents on the ethylamine group can further modulate selectivity .
- Electronic effects : The electron-rich diphenylphosphino group enhances metal-ligand binding, critical for stabilizing reactive intermediates in Suzuki-Miyaura couplings .
- Quantitative structure-activity relationship (QSAR) studies using Hammett constants or DFT calculations can predict optimal ligand modifications .
Q. What methodologies are recommended for studying environmental degradation pathways of this compound in catalytic systems?
- Abiotic transformations : Use GC-MS to track oxidative degradation products (e.g., phosphine oxides) under varying O₂ levels .
- Biotic transformations : Incubate with microbial consortia and analyze metabolites via LC-HRMS to assess biodegradation potential .
- Long-term stability assays : Monitor ligand performance in catalytic cycles under accelerated aging conditions (elevated temperature/pH) .
Key Research Recommendations
- Prioritize in-situ spectroscopic techniques (e.g., operando NMR) to correlate ligand structure with catalytic intermediates.
- Explore computational modeling (DFT/MD) to predict ligand-substrate interactions in asymmetric syntheses.
- Conduct environmental fate studies to address regulatory concerns about ferrocene-derived ligands in industrial catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
